molecular formula C13H11NO B12874372 3-(2,3-Dihydrobenzofuran-2-yl)pyridine

3-(2,3-Dihydrobenzofuran-2-yl)pyridine

Cat. No.: B12874372
M. Wt: 197.23 g/mol
InChI Key: NFGDFTRFJSFBLN-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzofuran-2-yl)pyridine is a synthetically versatile fused heterocyclic compound of significant interest in medicinal chemistry and materials science. Its core structure combines a benzo-fused 2,3-dihydrofuran ring with a pyridine moiety, a motif recognized as a privileged scaffold in drug discovery. Compounds featuring the 2,3-dihydrobenzofuran core are prevalent in numerous natural products and bioactive molecules, exhibiting a broad range of properties such as anti-malarial, anti-HIV, and anticancer activities . The pyridine ring further enhances the molecule's potential as a ligand in transition metal complexes and its utility in the synthesis of more complex nitrogen-containing heterocycles . For research purposes, this compound serves as a key synthetic intermediate or precursor. It can be utilized in the development of novel pharmacologically active agents, particularly in the construction of furopyridine derivatives which are known for their diverse biophysio- and pharmacological activities . Its rigid, fused structure also makes it a candidate for exploration in materials chemistry, such as in the development of organic ligands or fluorescent probes . Researchers value this scaffold for its ability to rapidly generate molecular complexity, providing a platform for further functionalization and the creation of structurally unique compounds for high-throughput screening and development. This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic uses, or for any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-2-yl)pyridine

InChI

InChI=1S/C13H11NO/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-7,9,13H,8H2

InChI Key

NFGDFTRFJSFBLN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)C3=CN=CC=C3

Origin of Product

United States

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the dihydrobenzofuran moiety. The four protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns dictated by the substitution at the 3-position. The protons of the dihydrobenzofuran part would be observed in the aliphatic and aromatic regions. The benzylic proton at the C2 position, adjacent to the pyridine ring and the furan oxygen, would likely appear as a multiplet. The two diastereotopic protons at the C3 position would present as complex multiplets due to geminal and vicinal coupling. The four protons on the benzene (B151609) ring of the dihydrobenzofuran would be found in the aromatic region.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would be expected to show signals for all carbon atoms in the molecule. The pyridine ring carbons would resonate in the aromatic region (typically δ 120-150 ppm). The carbons of the dihydrobenzofuran's benzene ring would also appear in this region. The aliphatic carbons of the dihydrofuran ring (C2 and C3) would be found at higher field (upfield).

A hypothetical data table for the expected NMR shifts is presented below.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Pyridine Ring7.0 - 8.5120 - 150
Dihydrobenzofuran (Aromatic)6.7 - 7.3110 - 160
Dihydrobenzofuran (C2-H)4.5 - 5.575 - 85
Dihydrobenzofuran (C3-H₂)3.0 - 3.530 - 40

This table is predictive and based on general chemical shift ranges for similar structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-(2,3-Dihydrobenzofuran-2-yl)pyridine, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the aliphatic CH₂ group (below 3000 cm⁻¹). Aromatic C=C and C=N stretching vibrations would likely appear in the 1450-1600 cm⁻¹ region. A prominent C-O-C stretching band, characteristic of the dihydrofuran ether linkage, would be expected in the 1050-1250 cm⁻¹ region.

A table of anticipated IR absorption bands is provided below.

Functional Group Anticipated Absorption Range (cm⁻¹)
Aromatic C-H Stretch3010 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C and C=N Stretch1450 - 1600
C-O-C Stretch (Ether)1050 - 1250

This table represents expected ranges and the actual spectrum may show more complex patterns.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

MS: In a standard mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways could include the cleavage of the bond between the pyridine and dihydrobenzofuran rings, leading to fragment ions corresponding to each of these moieties.

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula.

X-ray Diffraction Analysis

X-ray diffraction on a single crystal of the compound would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. Such an analysis would confirm the connectivity of the pyridine and dihydrobenzofuran rings and reveal the solid-state conformation of the molecule. No published crystal structure for this specific compound was found.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic pyridine and benzofuran systems. The exact position and intensity of these absorption maxima would depend on the extent of conjugation between the two ring systems and the solvent used for the measurement.

Reactivity and Transformation Studies of Dihydrobenzofuran and Pyridine Moieties

Reactivity Profiles of the Dihydrobenzofuran Nucleus

The 2,3-dihydrobenzofuran (B1216630) moiety is a prevalent structural motif in a multitude of biologically active compounds. nih.gov Its reactivity is characterized by the interplay between the aromatic benzene (B151609) ring and the saturated heterocyclic dihydrofuran ring.

Site-Selective Functionalization of the Dihydrobenzofuran Ring

The functionalization of the dihydrobenzofuran ring can be directed to specific positions through various synthetic strategies, most notably through transition metal-catalyzed C-H activation. These methods offer an efficient and atom-economical approach to introduce new substituents onto the dihydrobenzofuran core.

Recent advancements have highlighted the use of rhodium, palladium, and copper catalysts in achieving site-selective C-H functionalization. For instance, rhodium-catalyzed reactions have been employed for the asymmetric C-H functionalization of phenoxyacetamides with diazooxindoles, leading to spirooxindoyl-substituted dihydrobenzofurans. nih.gov Similarly, palladium-catalyzed Mizoroki–Heck-type reactions of o-substituted aryl iodides have been utilized to construct spirocyclic dihydrobenzofuran derivatives. nih.gov Copper-catalyzed [3+2] cycloaddition reactions also provide a pathway to enantioselective 2,3-dihydrobenzofurans. nih.gov

The presence of the pyridin-3-yl substituent at the C2 position of the dihydrobenzofuran ring in 3-(2,3-Dihydrobenzofuran-2-yl)pyridine is expected to influence the regioselectivity of these C-H functionalization reactions. The electron-withdrawing nature of the pyridine (B92270) ring may direct functionalization towards the electron-rich benzene portion of the dihydrobenzofuran nucleus.

Table 1: Examples of Catalytic Systems for Site-Selective Functionalization of Dihydrobenzofurans

Catalyst SystemReaction TypePosition FunctionalizedReference
RhCp*ClAsymmetric C-H FunctionalizationC2 nih.gov
PalladiumMizoroki–Heck ReactionSpirocyclic nih.gov
Copper/SPDO[3+2] CycloadditionC2, C3 nih.gov
RhodiumC-H and C-C bond activationC2, C3 nih.gov

Ring-Opening and Rearrangement Reactions

The dihydrofuran ring of the 2,3-dihydrobenzofuran nucleus is susceptible to ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of diverse molecular architectures.

Lewis acid-catalyzed ring-opening benzannulations of 2,3-dihydrofuran acetals have been reported to yield functionalized carbazoles. mdpi.com This type of reaction involves the cleavage of the C-O bond within the dihydrofuran ring. An unexpected ring-opening of a 2,3-dihydrofuran derivative at the C(4)-C(5) bond has also been observed, initiated by electrophilic bromination. nih.gov

Furthermore, rearrangements of 2,3-dihydrobenzofurans can be induced to selectively synthesize different benzofuran isomers. For example, depending on the acidic conditions, 2,3-dihydrobenzofurans can be converted into either 3-acylbenzofurans or 3-formylbenzofurans. nih.gov Photoinduced 6π-electrocyclization of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives has also been shown to lead to rearrangement products. rsc.org The pyridin-3-yl substituent in this compound could potentially participate in or influence the mechanism of such rearrangement processes.

Reactivity of the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system, which significantly influences its reactivity towards both electrophilic and nucleophilic reagents. bohrium.com

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing effect of the nitrogen atom. youtube.com Electrophilic substitution, when it does occur, typically proceeds at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a destabilized cationic intermediate with a positive charge on the nitrogen atom. nih.gov Harsh reaction conditions are often required for electrophilic substitutions on pyridine. utexas.edu

Nucleophilic Aromatic Substitution (SNA_r): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. masterorganicchemistry.com This is because the negative charge in the resulting Meisenheimer-like intermediate can be effectively stabilized by the electronegative nitrogen atom. libretexts.org The presence of a good leaving group at these positions facilitates the substitution reaction. masterorganicchemistry.com

In the case of this compound, the dihydrobenzofuranyl group at the 3-position is expected to act as a directing group in electrophilic substitution, potentially influencing the regioselectivity of the reaction on the pyridine ring.

Influence of Substituents on Pyridine Reactivity

Substituents on the pyridine ring can significantly modulate its reactivity. Electron-donating groups can activate the ring towards electrophilic substitution and can influence the position of attack. nih.gov For instance, activating groups can make the pyridine derivative more electron-dense, allowing for electrophilic substitution at the ortho and para positions relative to the substituent. nih.gov

Conversely, electron-withdrawing groups further deactivate the ring towards electrophilic attack but can activate it for nucleophilic substitution, especially if they are located at the ortho or para positions to a leaving group. libretexts.org The dihydrobenzofuranyl group in this compound, with its ether oxygen, could potentially exert a modest electron-donating effect through resonance, which might influence the reactivity of the pyridine ring.

Table 2: General Reactivity Patterns of Substituted Pyridines

Substituent TypeEffect on Electrophilic SubstitutionEffect on Nucleophilic Substitution
Electron-DonatingActivating, ortho/para directingDeactivating
Electron-WithdrawingDeactivating, meta directingActivating, ortho/para directing

Mechanistic Investigations of Key Transformations in Hybrid Synthesis

The synthesis of hybrid molecules like this compound often involves key transformations where understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product outcomes.

The formation of the dihydrobenzofuran ring fused with a pyridine moiety can be achieved through various synthetic routes, including intramolecular cyclizations and transition metal-catalyzed coupling reactions. For example, the synthesis of benzofuro[2,3-c]pyridin-3-ol derivatives involves an intramolecular cascade condensation reaction. nih.gov

Mechanistic studies on the C-H functionalization of both pyridine and dihydrobenzofuran separately provide insights into the potential pathways for the functionalization of the hybrid molecule. For pyridines, C-H arylation can be highly regioselective, influenced by the electronic character of the C-H bonds and the heteroarene ring. nih.gov In the case of dihydrobenzofurans, mechanistic proposals for their synthesis often involve intermediates such as ortho-quinone methides.

Elucidation of Reaction Mechanisms for Dihydrobenzofuran Formation

The formation of the 2,3-dihydrobenzofuran skeleton is a cornerstone in the synthesis of numerous complex organic frameworks and pharmacologically significant molecules. researchgate.net Understanding the underlying reaction mechanisms is critical for the development of efficient and selective synthetic protocols. These mechanisms can be broadly categorized into transition metal-free and transition metal-catalyzed pathways.

Transition Metal-Free Mechanisms:

Transition metal-free approaches have gained traction due to their alignment with green chemistry principles. nih.govfrontiersin.org These methods often employ acids, iodine, or light to initiate the cyclization process.

Acid-Catalyzed Cyclization: Brønsted and Lewis acids can catalyze the formation of dihydrobenzofurans through various annulation reactions. nih.govfrontiersin.org For instance, the reaction of p-quinone methides with α-aryl diazoacetates in the presence of trifluoromethanesulfonic acid (TfOH) proceeds via a [4+1] annulation. nih.govfrontiersin.org Chiral phosphoric acids have been used to achieve enantioselective [3+2] annulation of quinone imines. nih.govfrontiersin.org The mechanism is believed to involve a 1,4-addition, followed by aromatization and subsequent cyclization. nih.gov In the acid-catalyzed cyclization of certain acetal substrates, the reaction proceeds through the formation of an oxonium ion intermediate after protonation and elimination of methanol. The subsequent nucleophilic attack from the phenyl ring onto the oxonium ion leads to the cyclized product. wuxiapptec.com

Iodine-Mediated Cyclization: Iodine can act as an economical and environmentally benign catalyst. For example, 2-allylphenols can undergo iodocyclization, often promoted simply by water, to yield 2-(iodomethyl)dihydrobenzofurans through an exo cyclization process. tandfonline.com

Radical-Based Mechanisms: Oxidative coupling reactions can proceed via radical intermediates. The silver(I) oxide-promoted coupling of phenylpropanoids is proposed to begin with the homolysis of a phenolic O-H bond, generating a phenoxy radical. scielo.br Two of these radical units then couple before ring closure and tautomerization to form the dihydrobenzofuran structure. scielo.br Similarly, some cascade reactions are initiated by a single-electron transfer (SET) to form a radical that undergoes cyclization followed by intermolecular coupling. nih.gov

Photocatalytic Reactions: Visible light can be used to mediate the synthesis of dihydrobenzofurans. In one mechanism, a diazo compound, irradiated with blue LED light, generates a free carbene species. nih.gov This carbene reacts with a p-quinone via O-H insertion, and the resulting intermediate undergoes cyclization to yield the final product. nih.gov

Transition Metal-Catalyzed Mechanisms:

Transition metal catalysis is a dominant and versatile strategy for constructing the dihydrobenzofuran core. researchgate.netnih.gov Various metals, including palladium, rhodium, copper, and iridium, facilitate these transformations through distinct mechanistic pathways.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in reactions like Heck/Cacchi couplings. A proposed mechanism involves the formation of an asymmetric σ-alkylpalladium intermediate via an intramolecular Heck coupling of a Pd-activated aryl iodide-joined alkene. This intermediate then reacts with another component to generate the polycyclic dihydrobenzofuran product. nih.gov Another pathway is the intramolecular oxidative C-H/C-O coupling, where palladium facilitates the direct cyclization of tethered heteroatoms onto C-H bonds. acs.orgnih.gov

Rhodium-Catalyzed Annulations: Rhodium catalysts are effective in [3+2] annulation reactions. For instance, the reaction of 2-alkenylphenols and N-phenoxyacetamides is thought to proceed via the cleavage of C–H/N–H bonds to form a rhodacycle intermediate. nih.gov Subsequent insertion of the alkenylphenol, oxidative addition, and nucleophilic addition complete the formation of the dihydrobenzofuran skeleton. nih.gov In other cases, rhodium catalysis involves C-H activation and migratory insertion to generate key intermediates. nih.gov

Copper-Catalyzed C-O Bond Formation: Copper catalysts can mediate the intramolecular arylation of alcohols. One proposed mechanism involves the in situ formation of a non-symmetric diaryl-λ³-iodane intermediate from an electron-rich 2-phenylethylalcohol. acs.orgnih.gov A soluble copper catalyst then performs an oxidative insertion into the C-I bond, creating a putative Cu(III) intermediate, which undergoes reductive elimination to afford the dihydrobenzofuran product. nih.gov

Mechanism TypeKey FeaturesExample ReactantsProposed IntermediatesReference
Acid-Catalyzed [4+1] AnnulationMetal-free, uses Brønsted acidp-Quinone methides, α-Aryl diazoacetatesCarbocationic species nih.govfrontiersin.org
Silver-Promoted Oxidative CouplingRadical-based mechanismPhenylpropanoidsPhenoxy radicals scielo.br
Palladium-Catalyzed Heck CouplingForms C-C and C-O bondsAryl iodide-joined alkenes, o-Alkynylanilinesσ-Alkylpalladium intermediate nih.gov
Rhodium-Catalyzed [3+2] AnnulationInvolves C-H activation2-Alkenylphenols, N-PhenoxyacetamidesRhodacycle intermediate nih.gov
Copper-Catalyzed C-O CyclizationMild reaction conditions2-Phenylethylalcohols, Iodine(III) reagentDiaryl-λ³-iodane, Cu(III) species nih.gov
Photocatalytic O-H InsertionVisible light-mediated, metal-freeDiazo compounds, p-QuinonesCarbene species nih.gov

Understanding Catalytic Cycles in Transition Metal-Mediated Hybrid Synthesis

The synthesis of hybrid molecules like this compound often relies on transition metal catalysis to efficiently construct the heterocyclic core and join the different moieties. mdpi.com The catalytic cycles for these transformations typically involve a sequence of fundamental steps: oxidative addition, migratory insertion (or transmetalation), and reductive elimination. The specific nature of the cycle depends on the chosen metal, ligands, and substrates.

Palladium-Catalyzed Cycles:

Palladium catalysis is a powerful tool for C-C and C-heteroatom bond formation. A common cycle for synthesizing dihydrobenzofuran derivatives involves an intramolecular Heck reaction.

Oxidative Addition: The cycle begins with the oxidative addition of an active Pd(0) catalyst to an aryl halide (e.g., an o-alkenylaryl iodide). This step forms a Pd(II) intermediate.

Migratory Insertion: The tethered alkene then inserts into the Aryl-Pd bond in an intramolecular fashion. This key step, often controlling regioselectivity, forms the five-membered dihydrobenzofuran ring and creates a new σ-alkylpalladium(II) complex.

β-Hydride Elimination/Further Reaction: Typically, the cycle would conclude with β-hydride elimination to regenerate the alkene and the Pd(0) catalyst. However, in hybrid syntheses, the σ-alkylpalladium(II) intermediate can be trapped by a coupling partner (such as a pyridine derivative) before elimination occurs.

Reductive Elimination: Following the introduction of the pyridine moiety, a reductive elimination step would form the final C-C bond between the dihydrobenzofuran and pyridine rings, yielding the desired hybrid product and regenerating the Pd(0) catalyst. nih.gov

Rhodium-Catalyzed C-H Activation Cycles:

Rhodium catalysts excel at mediating reactions via C-H bond activation, providing an atom-economical route to complex molecules. nih.govresearchgate.net

C-H Activation: The cycle is initiated by the coordination of a directing group on the substrate (e.g., an amide or imidazole) to the Rh(III) catalyst. nih.gov This is followed by the activation of an ortho C-H bond to form a five-membered rhodacycle intermediate, a key step in this pathway.

Coordinative Insertion: An unsaturated coupling partner, such as an alkene or alkyne, coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle. This forms a larger, seven-membered rhodacycle.

Reductive Elimination: The cycle is completed by reductive elimination, which forms the new C-C and C-O bonds of the dihydrobenzofuran ring. This step regenerates the active Rh(III) catalyst, which can then enter the next cycle. Protonolysis may also be involved in regenerating the catalyst, depending on the specific reaction conditions. nih.gov

This C-H activation strategy allows for the direct functionalization of arenes, avoiding the need for pre-functionalized starting materials like aryl halides. nih.gov

Catalyst SystemKey Steps in Catalytic CycleRole of the MetalTypical SubstratesReference
Palladium(0)/Palladium(II)Oxidative Addition → Migratory Insertion → Reductive EliminationFacilitates C-C and C-O bond formation via insertion into an aryl-halide bond.Alkenyl-substituted aryl halides nih.gov
Rhodium(III)C-H Activation → Coordinative Insertion → Reductive EliminationActivates inert C-H bonds via a directing group to form a metallacycle intermediate.Arenes with directing groups (e.g., N-phenoxyacetamides), Alkenes nih.gov
Copper(I)/Copper(III)Oxidative Insertion → Reductive EliminationMediates C-O bond formation, potentially through a high-valent Cu(III) intermediate.2-Phenylethylalcohols (via iodonium intermediates) nih.gov

Computational Chemistry and in Silico Approaches in Research on 3 2,3 Dihydrobenzofuran 2 Yl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(2,3-dihydrobenzofuran-2-yl)pyridine, DFT calculations are instrumental in understanding its fundamental chemical properties.

The electronic properties of a molecule are crucial for its reactivity and spectroscopic behavior. DFT is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

In studies of related 2,3-dihydrobenzofuran (B1216630) chalcones, DFT calculations using the B3LYP functional and 6-311G(d,p) basis set have been used to determine these electronic parameters. researchgate.netresearchgate.net For a series of 2,3-dihydrobenzofuran-2-carboxylate (DHBC) derivatives, the HOMO-LUMO gaps were calculated to be in the range of 0.16533 to 0.29371 eV, indicating varying levels of reactivity based on substitution. researchgate.net A lower band gap generally suggests that charge transfer is more likely to occur within the molecule. researchgate.net Analysis of the frontier molecular orbitals can also reveal the distribution of electron density, indicating likely sites for electrophilic and nucleophilic attack. For instance, in some dihydrobenzofuran derivatives, the HOMO is often spread over the dihydrobenzofuran ring, suggesting this area is favorable for electrophilic substitution reactions. researchgate.net

Table 1: Calculated Electronic Properties of Analogous 2,3-Dihydrobenzofuran Derivatives using DFT
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (DBPP)-6.12-2.453.67
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(p-tolyl)prop-2-en-1-one (DBTP)-5.96-2.313.65
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one (DBNPP)-6.61-3.063.55

DFT calculations are also used to determine the most stable three-dimensional conformation of a molecule through geometry optimization. This process finds the minimum energy structure, providing accurate bond lengths, bond angles, and dihedral angles. Studies on related benzofuran derivatives have shown a good correlation between geometric parameters calculated via DFT and those determined experimentally through X-ray crystallography. researchgate.net For 2-phenylbenzofuran, DFT calculations using the GGA-PBE functional have been shown to provide results that are in good agreement with experimental data. physchemres.org

Once the geometry is optimized, vibrational frequency analysis can be performed. The calculated vibrational frequencies correspond to the different modes of vibration of the molecule (e.g., stretching, bending). These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and aid in the assignment of spectral bands. For various benzofuran and pyridine (B92270) derivatives, DFT calculations have successfully predicted vibrational spectra that align well with experimental observations. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor.

The stability of a ligand-receptor complex is determined by various non-covalent interactions. Molecular docking simulations can identify and visualize these interactions, which include:

Hydrogen Bonding: These are crucial for the specificity of binding and involve a hydrogen atom shared between two electronegative atoms (e.g., oxygen, nitrogen).

Pi-Pi Stacking: These interactions occur between aromatic rings, such as the pyridine and benzofuran rings of the ligand and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's active site.

In docking studies of various benzofuran derivatives, these interactions have been shown to be critical for binding to target enzymes. nih.govresearchgate.net For instance, the oxygen atom in the benzofuran ring can act as a hydrogen bond acceptor. researchgate.net

Docking algorithms predict the most likely binding poses of a ligand in the active site of a receptor and calculate a binding score or binding energy, which estimates the binding affinity. A lower binding energy generally indicates a more stable complex and a higher affinity. For a series of 2,3-dihydrobenzofuran derivatives studied as potential antimicrobial agents, binding energies were found to be in the range of -6.0 to -7.5 kcal/mol. researchgate.net This energetic analysis helps in ranking potential drug candidates and understanding the structural basis of their activity. By analyzing the binding modes of a series of related compounds, researchers can identify key structural features that are essential for potent biological activity, guiding the design of new, more effective molecules.

Table 2: Example of Molecular Docking Results for a Benzofuran Derivative with a Target Protein
LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
1-Benzofuran-pyrazole conjugate8G2M-7.9Not SpecifiedNot Specified
2,3-Dihydrobenzofuran derivative 1Fungal Protein-7.2Not SpecifiedHydrogen bond, Hydrophobic
2,3-Dihydrobenzofuran derivative 2Bacterial Protein-6.8Not SpecifiedHydrophobic

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to a specific activity.

These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. In the context of this compound derivatives, QSAR studies can help to identify the key structural features that influence a particular biological effect.

For a series of antileishmanial 2-phenyl-2,3-dihydrobenzofurans, 3D-QSAR models were developed that successfully predicted their activity. nih.gov The analysis revealed the importance of an acrylate unit at the C-5 position for the observed biological activity. nih.gov Similarly, a 2D-QSAR study on benzofuran-based vasodilators resulted in a statistically significant model that could predict the IC50 values of the compounds. nih.gov Such models are crucial for guiding the lead optimization process in drug discovery, allowing for the rational design of more potent and selective compounds. The development of a robust QSAR model typically involves the selection of relevant molecular descriptors, the construction of a mathematical model (e.g., using multiple linear regression or machine learning methods), and rigorous statistical validation. chemrevlett.com

Molecular Descriptor Calculation and Model Development

A fundamental aspect of in silico research involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are the building blocks for developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For a compound like this compound, a wide array of descriptors can be calculated. These fall into several categories:

Physicochemical Properties: These include parameters like the octanol-water partition coefficient (log P), molar refractivity (MR), molecular weight (MW), and surface area. nih.govresearchgate.net They describe the molecule's hydrophobicity, size, and bulk.

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net These are crucial for understanding chemical reactivity and the potential for charge-transfer interactions. researchgate.net

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and degree of branching. researchgate.netderpharmachemica.com

Once calculated for a series of related dihydrobenzofuran and pyridine derivatives, these descriptors serve as independent variables in the development of a QSAR model. researchgate.netnih.gov Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed to create a mathematical equation that links these descriptors to a specific biological activity (the dependent variable), such as inhibitory concentration (IC50). researchgate.net

Table 1: Common Molecular Descriptors in QSAR Studies

Descriptor Category Descriptor Name Abbreviation Significance in Model Development
Physicochemical Octanol-Water Partition Coefficient log P Measures lipophilicity, affecting membrane permeability. researchgate.net
Physicochemical Molecular Weight MW Relates to the size of the molecule, influencing diffusion and fit. nih.gov
Physicochemical Molar Refractivity MR Describes molecular volume and polarizability. nih.gov
Electronic Energy of Highest Occupied Molecular Orbital EHOMO Indicates electron-donating ability. researchgate.net
Electronic Energy of Lowest Unoccupied Molecular Orbital ELUMO Indicates electron-accepting ability. researchgate.net

Predictive Modeling for Structure-Activity Correlation

The primary goal of developing a QSAR model is its predictive power. A statistically robust model can be used to forecast the biological activity of novel, yet-to-be-synthesized compounds. For this compound, a validated QSAR model built from analogous compounds could predict its potential efficacy in various biological contexts, such as its activity as a receptor antagonist or enzyme inhibitor. derpharmachemica.comnih.gov

The process involves:

Model Validation: The reliability of a QSAR model is rigorously tested through internal and external validation techniques. High correlation coefficients (r²) and cross-validated correlation coefficients (q²) suggest a robust model. derpharmachemica.com

Activity Prediction: The molecular descriptors for a new compound, such as a novel derivative of this compound, are calculated and fed into the validated QSAR equation. The model then outputs a predicted activity value.

Interpretation: The model provides insights into the structure-activity correlation. For instance, the coefficients associated with each descriptor in an MLR model can reveal which molecular features are most influential. A positive coefficient for log P would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulkier groups are detrimental. derpharmachemica.com This information is crucial for guiding the rational design of more potent and selective molecules. nih.govnih.gov

Studies on related benzofuran and pyridine derivatives have successfully used such models to identify key structural features required for their biological effects, guiding further optimization of lead compounds. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While QSAR models provide valuable statistical correlations, Molecular Dynamics (MD) simulations offer a more dynamic and mechanistic view of a molecule and its interactions. MD simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time, providing a virtual microscope to observe molecular behavior in a simulated physiological environment. mdpi.comresearchgate.net

Conformational Dynamics and Stability Studies

In a typical study, the molecule is placed in a simulation box, usually filled with water molecules to mimic an aqueous environment. The forces between all atoms are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. Repeating this process millions of times allows for the simulation of the molecule's trajectory over nanoseconds or even microseconds. researchgate.net

Analysis of the simulation trajectory can reveal:

Preferred Conformations: The most stable, low-energy shapes the molecule tends to adopt.

Flexibility: Which parts of the molecule are rigid and which are more flexible. For this compound, this could involve analyzing the rotational freedom between the dihydrobenzofuran and pyridine rings.

Dynamic Behavior of Compound-Biological Target Systems

A powerful application of MD simulations is to study the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein receptor or enzyme. researchgate.netnih.gov This process usually begins with molecular docking, which predicts a plausible binding pose of the ligand in the target's active site. This docked complex then serves as the starting point for an MD simulation. nih.gov

Simulating the compound-target system provides critical insights that static docking cannot:

Binding Stability: MD simulations can confirm whether the initial docked pose is stable over time. The RMSD of the ligand within the binding site is monitored; a low and stable RMSD suggests a stable binding mode. researchgate.net

Key Interactions: The simulation reveals the dynamic nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. It can show which interactions are persistent and which are transient, identifying the key amino acid residues responsible for anchoring the ligand. nih.gov

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.com

For example, MD simulations of related pyridine or benzofuran derivatives bound to their targets have elucidated how these compounds stabilize in the active site and which specific interactions contribute most significantly to their inhibitory potential. mdpi.comnih.gov

Table 2: Hypothetical MD Simulation Analysis for a this compound-Protein Complex

Analysis Metric Description Typical Finding Implication
Ligand RMSD Root Mean Square Deviation of the ligand's atoms from the starting pose. A low, stable value (e.g., < 2 Å) over the simulation time. The compound maintains a consistent and stable binding mode in the active site.
Protein RMSF Root Mean Square Fluctuation of individual amino acid residues. Lower fluctuation in active site residues upon ligand binding compared to the unbound protein. The compound stabilizes the active site, potentially locking it in an inactive conformation.
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond is maintained. High occupancy (>70%) for H-bonds between the pyridine nitrogen and a key residue (e.g., Met 769). nih.gov Indicates a critical and stable interaction anchoring the compound.

Advanced Applications and Research Prospects of the Dihydrobenzofuran Pyridine Scaffold

Utility of Dihydrobenzofuran Scaffolds in Complex Organic Framework Constructionnih.govcnr.it

The 2,3-dihydrobenzofuran (B1216630) core is a prevalent structural motif found in a multitude of natural products and synthetic compounds, many of which exhibit a wide range of biological activities. acs.orgresearchgate.net This significance has spurred considerable interest in the development of synthetic methodologies for the construction and elaboration of this scaffold in the fields of organic and medicinal chemistry. nih.govresearchgate.net

Precursors for Synthesizing Advanced Chemical Structuresnih.govcnr.it

Dihydrobenzofuran scaffolds are highly valued as essential precursors for the assembly of complex organic frameworks. nih.gov Their inherent structural features make them ideal starting points for the synthesis of more intricate molecules. Various synthetic strategies have been developed to construct the 2,3-dihydrobenzofuran core, which can then be further functionalized. cnr.it For instance, methods involving the rearrangement and subsequent transformation of 2-hydroxychalcones have been developed to selectively synthesize different benzofuran isomers. nih.gov

The versatility of the dihydrobenzofuran scaffold is further demonstrated in its use to create tricyclic and spiro-heterocyclic systems. For example, it serves as a foundational element in the synthesis of benzofuro[2,3-c]pyridin-3-ol derivatives, which have shown strong photoluminescence properties. nih.gov Additionally, the dihydrobenzofuran moiety can be a key component in the synthesis of spiro-pyrrolidine compounds through [3+2] azomethine ylide cycloaddition reactions. mdpi.com

Diversity-Oriented Synthesis for Compound Librariesresearchgate.netacs.org

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse compounds, which are crucial for screening in drug discovery and chemical genetics. cam.ac.uk The dihydrobenzofuran scaffold is an excellent platform for DOS due to its capacity for stereochemical and appendage diversity. By employing various synthetic protocols, libraries of compounds based on the 2,3-dihydrobenzofuran core can be efficiently prepared. acs.orgresearchgate.netacs.org

A systematic DOS approach allows for the creation of compound libraries with varied chemical features, including the scaffold itself, its stereochemistry, and the attached functional groups. researchgate.net This approach often utilizes readily available starting materials and can lead to the production of lead-like compounds with a range of physicochemical properties. researchgate.netacs.org The development of concise synthetic routes, such as those involving the insertion of aryne into a C-O bond followed by regioselective intramolecular conjugate addition, further expands the potential for creating diverse spiroannulated benzofuran-3-one scaffolds. nih.gov

Pyridine (B92270) as a Core Motif in Materials Science and Functional Molecule Designnih.govnih.gov

The pyridine ring, a π-deficient aromatic system, is a fundamental building block in the design of functional materials and molecules. nih.govmdpi.com Its unique electronic properties, stemming from the electronegative nitrogen atom, make it a versatile component in a wide array of applications, from polymers to catalytic systems. mdpi.commdpi.com

Applications in Conducting Polymers and Dyesmdpi.comresearchgate.net

The incorporation of pyridine moieties into polymer backbones significantly influences their electrical and optical properties. mdpi.comresearchgate.net The electron-accepting nature of the pyridine ring makes it a valuable component in the synthesis of dye semiconductors. mdpi.com For instance, pyridine-containing polymers have been investigated for their potential use in electronic devices. researchgate.net

In the realm of dyes, pyridone derivatives, which can be synthesized from pyridine precursors, have largely replaced other classes of compounds in certain applications due to their superior hues. mdpi.com The introduction of a pyridine ring can also enhance the electronic and optical properties of polymers, for example, by increasing their oxidation potential. mdpi.com Furthermore, pyridine derivatives have been synthesized and studied as additives in dye-sensitized solar cells, where they can influence the photocurrent. researchgate.net

Ligand Design for Catalytic Systemsresearchgate.net

The Lewis basic character of the nitrogen atom in the pyridine ring allows it to act as a ligand for transition metals, forming a wide variety of metal complexes. alfachemic.com These pyridine-containing complexes have found extensive applications in catalysis. researchgate.netunimi.it For example, palladium(II) complexes with pyridine derivatives have been utilized as efficient catalysts in reactions such as the carbonylation of nitro compounds and the reduction of nitro compounds to amines. nih.gov

Pyridine-based ligands are integral to many catalytic processes, including polymerization, hydrogenation, hydroformylation, and hydroamination reactions. alfachemic.com The versatility of pyridine as a ligand stems from its ability to coordinate with a wide range of transition metals and the tunability of its electronic and steric properties through substitution. researchgate.net The introduction of a pyridine moiety into macrocyclic ligands can affect both the thermodynamic properties and coordination kinetics of the resulting metal complexes, making them of great interest for catalytic applications. unimi.it

Collaborative Research Initiatives in Heterocyclic Chemistry

The field of heterocyclic chemistry, which encompasses the study of compounds like dihydrobenzofuran and pyridine, thrives on collaborative research. International scientific conferences, such as the Gordon Research Conference on Heterocyclic Compounds, provide a crucial platform for scientists from diverse backgrounds and career stages to exchange ideas, present cutting-edge research, and foster new collaborations. grc.org These interactions are vital for advancing the frontiers of the field and encouraging synergistic research relationships across different disciplines. grc.org

Such collaborative efforts can be seen in various research initiatives that bring together academic and industrial partners. These collaborations are often driven by the need to develop new synthetic methods and enabling technologies. acs.org By pooling expertise and resources, researchers can tackle complex challenges in heterocyclic chemistry, leading to the synthesis of novel compounds and the discovery of new applications. esisresearch.org The establishment of research networks through special issues in scientific journals also facilitates connections among authors and promotes collaborative projects. mdpi.com

Q & A

Q. Optimization Strategies :

  • Use kinetic studies (e.g., in situ NMR) to identify rate-limiting steps.
  • Screen catalysts (e.g., Pd(PPh₃)₄ for coupling) and ligands to minimize side reactions .

How can density-functional theory (DFT) predict the electronic properties of this compound?

Advanced Research Focus
DFT methods, such as B3LYP (Becke’s three-parameter hybrid functional combined with Lee-Yang-Parr correlation), are used to calculate:

  • HOMO-LUMO gaps to assess redox activity and charge-transfer potential .
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity predictions .
  • Vibrational frequencies (IR/Raman) to correlate with experimental spectroscopic data .

Q. Methodological Considerations :

  • Basis sets (e.g., 6-31G*) must balance accuracy and computational cost.
  • Solvent effects (e.g., PCM model) improve agreement with experimental data .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms ring saturation (e.g., dihydrobenzofuran protons at δ 3.0–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 212.1) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms crystal packing interactions (e.g., π-π stacking in pyridine rings) .

What challenges arise when modeling reaction mechanisms involving this compound using computational methods?

Q. Advanced Research Focus

  • Transition State Identification : Requires high-level theory (e.g., CCSD(T)) for accuracy, but computational cost limits system size .
  • Solvent and Substituent Effects : Polar solvents stabilize charge-separated intermediates, while electron-withdrawing groups alter activation barriers .
  • Contradictions in Data : Discrepancies between DFT-predicted and experimental reaction rates may stem from incomplete basis sets or neglected dispersion forces .

How should this compound be handled and stored to ensure stability?

Q. Basic Research Focus

  • Storage : Under inert atmosphere (Ar/N₂) at 2–8°C to prevent oxidation .
  • Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged light exposure due to possible photodegradation .
  • Waste Disposal : Segregate halogenated byproducts and consult institutional guidelines for hazardous waste .

How do substituents on the pyridine ring influence the compound’s reactivity and binding affinity?

Q. Advanced Research Focus

  • Electron-Donating Groups (e.g., -OCH₃) : Increase pyridine’s basicity, enhancing hydrogen-bonding interactions in biological targets .
  • Halogen Substituents (e.g., -Cl) : Improve metabolic stability but may reduce solubility, requiring co-solvents (e.g., DMSO) in assays .
  • Alkynyl Groups (e.g., -C≡CH) : Enable click chemistry for bioconjugation, with triple-bond reactivity monitored via IR (ν ~2100 cm⁻¹) .

Q. Contradictions Highlighted :

  • DFT functionals like B3LYP may underestimate non-covalent interactions compared to dispersion-corrected methods (e.g., ωB97X-D) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.